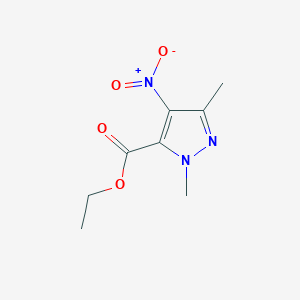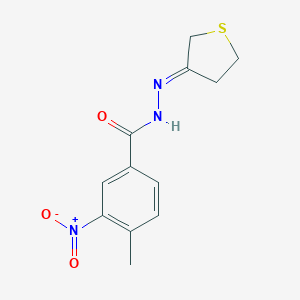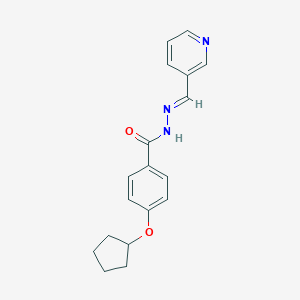
1,3-ジメチル-4-ニトロ-1H-ピラゾール-5-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a compound that belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example is the one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds utilizing 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) as base and acetonitrile as solvent .
Molecular Structure Analysis
The molecular structure of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate comprises a pyrazole ring, which is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1- and 2- and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles, including ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .
Physical And Chemical Properties Analysis
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is a light yellow to yellow to orange clear liquid . Its molecular weight is 168.2 .
科学的研究の応用
医薬品化学
ピラゾールは、医薬品化学において幅広い用途があります . これらは、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗癌剤、抗糖尿病剤などの役割を果たすなど、さまざまな生物活性を示すことが判明しています .
創薬
創薬分野では、ピラゾールは、しばしば生物活性化学物質の合成における足場として使用されます . それらは、弱い塩基または酸として作用することができ、強さは置換基の種類に大きく依存します .
農薬化学
ピラゾールは農薬化学にも使用されています . その誘導体は、新しい殺虫剤や除草剤の開発に使用できます。
配位化学
配位化学において、ピラゾールはリガンドとして作用し、さまざまな金属と錯体を形成することができます . これらの錯体は、触媒や材料科学など、さまざまな用途を持つことができます。
有機金属化学
ピラゾールは有機金属化学で使用されています . それらは有機金属化合物を形成することができ、触媒、材料科学、医薬品に用途があります。
材料科学
ピラゾール含有化合物は、材料科学において関連する化学物質を調製するための合成中間体として、適用性と汎用性を証明しています . それらは、ポリマー、染料、その他の材料の合成に使用できます。
工業分野
ピラゾールは、化学産業のさまざまなセクターにおいて、汎用性の高い骨格として、特別な地位を占めています . それらは、幅広い化学物質や材料の生産に使用できます。
合成方法
ピラゾールは、多成分アプローチ、双極子環状付加、ヒドラジンとカルボニル系の環状縮合、複素環系を用いた多成分アプローチなど、さまざまな戦略を用いて合成することができます
Safety and Hazards
将来の方向性
Pyrazoles, including ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate, have skyrocketed in popularity since the early 1990s due to their wide range of applications . Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed, and novel strategies and wide applications of the pyrazole scaffold are being summarized .
作用機序
- The primary target of this compound is likely an enzyme or receptor involved in a specific biological process. Unfortunately, specific information about the exact target remains elusive based on the available literature .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways . The interactions between ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate and these enzymes are primarily based on its ability to form stable complexes, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways . Additionally, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Additionally, ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects by modulating enzyme activity and cellular processes . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is effective without causing harm.
Metabolic Pathways
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit or activate enzymes that play a role in oxidative stress responses, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is crucial for its biochemical activity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
Ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . This compound can be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. The subcellular localization of ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate is essential for its function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context.
特性
IUPAC Name |
ethyl 2,5-dimethyl-4-nitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-4-15-8(12)7-6(11(13)14)5(2)9-10(7)3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKTDCTKTZYQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357076 |
Source


|
| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78208-68-1 |
Source


|
| Record name | ethyl 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[5-(2-{5-[(4-bromophenoxy)methyl]-2-furoyl}carbohydrazonoyl)-2-furyl]benzoate](/img/structure/B454594.png)
![2-(4-tert-butylphenyl)-N'-[4-(trifluoromethyl)benzylidene]cyclopropanecarbohydrazide](/img/structure/B454595.png)

![N-propyl-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454599.png)
![N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide](/img/structure/B454602.png)
![N'-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxybenzylidene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide](/img/structure/B454603.png)
![2,2,3,3-Tetrafluoropropyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B454604.png)
![(2E)-2-[2-(2-amino-2-oxoethoxy)benzylidene]hydrazinecarboxamide](/img/structure/B454605.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B454607.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B454608.png)
![N-(3-{N-[2-(4-chloro-2-methylphenoxy)propanoyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B454609.png)
![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)

